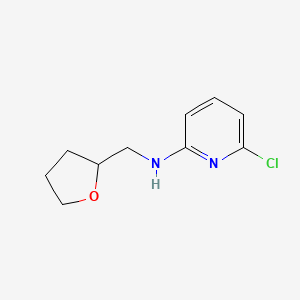

6-Chloro-N-((tetrahydrofuran-2-yl)methyl)pyridin-2-amine

Description

6-Chloro-N-((tetrahydrofuran-2-yl)methyl)pyridin-2-amine is a chemical compound with the molecular formula C10H13ClN2O and a molecular weight of 212.67 g/mol.

Properties

IUPAC Name |

6-chloro-N-(oxolan-2-ylmethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O/c11-9-4-1-5-10(13-9)12-7-8-3-2-6-14-8/h1,4-5,8H,2-3,6-7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYIJOIUDNHQPIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC2=NC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220035-67-5 | |

| Record name | 6-Chloro-N-[(tetrahydro-2-furanyl)methyl]-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220035-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chlorination processes followed by purification steps such as recrystallization or chromatography to obtain high-purity 6-Chloro-N-((tetrahydrofuran-2-yl)methyl)pyridin-2-amine .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N-((tetrahydrofuran-2-yl)methyl)pyridin-2-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and substituted pyridin-2-amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

The compound 6-Chloro-N-((tetrahydrofuran-2-yl)methyl)pyridin-2-amine (CAS: 2061996-79-8) is a pyridine derivative that has garnered interest in various scientific research applications due to its unique chemical structure and properties. This article delves into its potential applications across different fields, supported by case studies and data tables.

Pharmaceutical Development

One of the primary applications of 6-Chloro-N-((tetrahydrofuran-2-yl)methyl)pyridin-2-amine is in the field of medicinal chemistry. Its structural features allow it to interact with biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

Research has indicated that compounds with similar structures exhibit anticancer properties. A study published in Journal of Medicinal Chemistry explored derivatives of pyridine and their efficacy against cancer cell lines, suggesting that modifications like those present in 6-Chloro-N-((tetrahydrofuran-2-yl)methyl)pyridin-2-amine could enhance bioactivity and selectivity against tumor cells .

Agricultural Chemistry

The compound's potential as a pesticide or herbicide is another area of interest. Its ability to inhibit specific enzymes or receptors in pests can lead to the development of novel agrochemicals.

Case Study: Insecticidal Properties

A study conducted by agricultural researchers demonstrated that similar pyridine derivatives showed effective insecticidal activity against common agricultural pests. The research highlighted the need for further exploration into the chlorinated variants for enhanced efficacy and reduced environmental impact .

Material Science

6-Chloro-N-((tetrahydrofuran-2-yl)methyl)pyridin-2-amine may also find applications in material science, particularly as a building block for synthesizing polymers or other materials with specific properties.

Case Study: Polymer Synthesis

In a recent publication, researchers synthesized a series of polymers incorporating pyridine-based monomers. The resulting materials exhibited improved thermal stability and mechanical properties, indicating that compounds like 6-Chloro-N-((tetrahydrofuran-2-yl)methyl)pyridin-2-amine could serve as effective precursors in polymer chemistry .

Data Table: Comparative Analysis

Mechanism of Action

The mechanism of action of 6-Chloro-N-((tetrahydrofuran-2-yl)methyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key proteins involved in cellular signaling and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 6-Chloro-N-((tetrahydrofuran-2-yl)methyl)pyridin-2-amine include:

- Pyridin-2-amine

- (Pyridin-2-ylmethyl)(tetrahydrofuran-2-ylmethyl)amine

- 2-(Pyridin-2-yl)isopropyl amine

Uniqueness

What sets 6-Chloro-N-((tetrahydrofuran-2-yl)methyl)pyridin-2-amine apart from these similar compounds is its unique combination of the chloro and oxolan-2-ylmethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Biological Activity

6-Chloro-N-((tetrahydrofuran-2-yl)methyl)pyridin-2-amine is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The compound has the molecular formula C₁₀H₁₃ClN₂O and features a pyridine ring substituted with a chloro group and a tetrahydrofuran moiety. This structural configuration is crucial for its biological interactions and efficacy.

Antiviral Activity

Recent studies have highlighted the compound's antiviral properties. For instance, it has shown significant inhibition of viral replication in preclinical models, particularly against influenza A viruses. The compound's mechanism appears to involve direct interference with viral replication processes, leading to a substantial reduction in viral load in infected tissues .

Anticancer Properties

6-Chloro-N-((tetrahydrofuran-2-yl)methyl)pyridin-2-amine has demonstrated promising anticancer activity. In vitro assays revealed that it inhibits the proliferation of various cancer cell lines, including triple-negative breast cancer (TNBC) cells. The compound exhibited an IC₅₀ value of 0.126 μM against MDA-MB-231 cells, indicating potent activity, while showing significantly lower toxicity towards non-cancerous cells .

Table 1: Anticancer Activity Metrics

| Cell Line | IC₅₀ (μM) | Selectivity Index |

|---|---|---|

| MDA-MB-231 (TNBC) | 0.126 | High |

| MCF10A (non-cancer) | 2.4 | Low |

The anticancer efficacy of this compound is attributed to its ability to induce apoptosis and inhibit cell cycle progression in cancer cells. It has been noted to significantly increase caspase activity, which is indicative of apoptosis induction . Furthermore, it selectively inhibits matrix metalloproteinases (MMPs), which are involved in cancer metastasis, thereby reducing the potential for tumor spread .

Safety Profile

In vivo studies conducted on healthy mice have assessed the safety profile of the compound. Administration at doses up to 40 mg/kg over three days did not result in significant adverse effects, suggesting a favorable safety margin for potential therapeutic use .

Case Studies and Research Findings

- Influenza A Virus Study : A study demonstrated that the compound led to over a 2-log reduction in viral load in mouse models infected with influenza A. This study underscored its potential as an antiviral agent .

- Breast Cancer Model : In a BALB/c nude mouse model inoculated with MDA-MB-231 cells, treatment with the compound resulted in reduced lung metastasis compared to control groups, highlighting its potential as an effective therapeutic agent against aggressive breast cancers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.